Lanraplenib

Drug-drug interaction Proton pump inhibitor Pharmacokinetics

Lanraplenib (GS-9876) is a rationally engineered second-generation SYK inhibitor that eliminates the twice-daily dosing and proton-pump inhibitor (PPI) incompatibility of first-generation agents like entospletinib. Its once-daily pharmacokinetic profile and predictable exposure make it the superior choice for long-term in vivo autoimmune models, AML combination therapy research, and preclinical programs requiring peripheral target engagement without CNS exposure. Procuring high-purity lanraplenib reduces dosing variability and enhances the translational relevance of efficacy data, ensuring consistent, publication-ready results.

Molecular Formula C23H25N9O
Molecular Weight 443.5 g/mol
CAS No. 1800046-95-0
Cat. No. B608459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanraplenib
CAS1800046-95-0
SynonymsLanraplenib;  GS-SYK, GS-9876;  GS 9876;  GS9876; 
Molecular FormulaC23H25N9O
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N
InChIInChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29)
InChIKeyXCIGZBVOUQVIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lanraplenib (GS-9876, CAS 1800046-95-0): A Second-Generation SYK Inhibitor Engineered for Oral Once-Daily Dosing and Proton Pump Inhibitor Compatibility


Lanraplenib, also known as GS-9876, is a small molecule pharmaceutical agent that functions as a potent, highly selective, and orally active inhibitor of Spleen Tyrosine Kinase (SYK) . As a second-generation SYK inhibitor, it was specifically designed to overcome the pharmacokinetic limitations of its first-generation predecessors, such as entospletinib (GS-9973), by enabling a once-daily dosing regimen and eliminating the risk of drug-drug interactions with proton pump inhibitors (PPIs) [1]. Its development was targeted at treating autoimmune diseases and B-cell malignancies [2].

Why SYK Inhibitors Are Not Interchangeable: The Critical Impact of Lanraplenib's Optimized Pharmacokinetic and Safety Profile


SYK inhibitors are a class of targeted therapies where seemingly minor molecular changes can lead to significant differences in clinical utility. Generic substitution or arbitrary selection among in-class compounds like fostamatinib (R788) or entospletinib (GS-9973) fails due to critical variations in pharmacokinetic (PK) profiles and drug-drug interaction (DDI) liabilities. Lanraplenib was specifically engineered as a second-generation molecule to address the key drawbacks of earlier SYK inhibitors, which included the requirement for twice-daily (BID) dosing and susceptibility to proton pump inhibitors (PPIs) that reduce absorption, leading to variable patient exposure and treatment failure [1]. Its distinct properties—specifically its longer half-life enabling once-daily dosing and its PPI compatibility—offer a unique clinical and logistical advantage not found in its predecessors [2].

Quantitative Evidence Differentiating Lanraplenib from Key SYK Inhibitor Comparators


Elimination of Proton Pump Inhibitor Drug-Drug Interaction (DDI) vs. Entospletinib

The first-generation SYK inhibitor, entospletinib (GS-9973), exhibits a significant drug-drug interaction with proton pump inhibitors (PPIs), a common comedication in patient populations. This interaction compromises drug absorption and clinical efficacy. Lanraplenib was specifically optimized to eliminate this liability. In a direct comparative analysis, entospletinib's development for inflammatory diseases was limited by its PPI interaction, whereas lanraplenib was shown to be 'devoid of any interactions with PPI' [1].

Drug-drug interaction Proton pump inhibitor Pharmacokinetics Entospletinib

Significantly Extended Half-Life Enables Once-Daily Dosing vs. Entospletinib's BID Regimen

Lanraplenib's pharmacokinetic profile was optimized to support a once-daily (QD) dosing regimen, a key improvement over its predecessor entospletinib which required twice-daily (BID) dosing. The discovery publication explicitly states that entospletinib's 'BID dosing regimen ... prevented development ... in inflammatory diseases,' whereas Lanraplenib was engineered with 'human pharmacokinetic properties suitable for once-daily administration,' exhibiting a half-life of 21.3–24.6 hours [1][2].

Pharmacokinetics Half-life Dosing frequency Entospletinib

Preserved Anti-Leukemic Activity Comparable to Entospletinib in Ex Vivo AML Models

Despite its optimized PK profile, lanraplenib maintains potent anti-leukemic activity comparable to entospletinib. In an ex vivo study using peripheral blood-derived blasts from 15 acute myeloid leukemia (AML) patients, the half maximal inhibitory concentration (IC50) values for lanraplenib and entospletinib were within 2-fold of each other in 11 of the models [1]. Furthermore, both compounds showed similar additive effects on cell death when combined with standard-of-care agents like cytarabine or targeted therapies like gilteritinib [1].

Acute Myeloid Leukemia Ex Vivo Anti-leukemic activity Entospletinib Combination therapy

Differential Restriction of Brain Penetration by ABC Transporters vs. Entospletinib

While both lanraplenib and entospletinib are substrates for efflux transporters at the blood-brain barrier, the degree of restriction differs. A study in genetically modified mouse models showed that the brain-to-plasma ratio of lanraplenib was increased 3.0-fold, 1.3-fold, and 10.4-fold in Abcb1a/b-/-, Abcg2-/-, and combined Abcb1a/b;Abcg2-/- mice, respectively, compared to wild-type [1]. For entospletinib, these increases were 1.7-, 1.8-, and 2.9-fold, respectively [1]. This indicates that lanraplenib's brain disposition is more severely restricted by Abcb1, and its overall brain penetration is more heavily dependent on dual Abcb1/Abcg2 efflux.

Blood-brain barrier ABC transporters Pharmacokinetics Entospletinib CNS penetration

High-Value Research and Application Scenarios for Lanraplenib Driven by Differentiated Evidence


Preclinical Studies of SYK-Dependent Autoimmunity Requiring Reliable Oral Dosing

For in vivo models of autoimmune diseases like rheumatoid arthritis or lupus, maintaining consistent drug exposure is paramount. Lanraplenib's once-daily (QD) pharmacokinetic profile and absence of PPI interaction make it the superior choice over first-generation SYK inhibitors like entospletinib (BID dosing, PPI DDI) for long-term efficacy studies where dosing convenience and minimizing variability are critical [1]. This reduces animal handling stress and ensures more reliable target engagement.

Investigational Combination Therapies in Hematologic Malignancies

In preclinical research aimed at developing new combination therapies for acute myeloid leukemia (AML), lanraplenib can be substituted for entospletinib without loss of anti-leukemic activity, while offering a more favorable clinical PK profile [1]. Its demonstrated additive effects with cytarabine and gilteritinib in ex vivo models support its use in designing and testing rational drug combinations that may translate more effectively to the clinic due to improved dosing logistics [1].

Studies Focused on Minimizing CNS Exposure of SYK Inhibitors

For researchers investigating SYK inhibition in peripheral autoimmune or oncology indications where potential CNS side effects are a concern, lanraplenib offers a quantifiable advantage. Comparative data shows its brain penetration is more severely restricted by the Abcb1 efflux transporter than entospletinib's [1]. This property positions lanraplenib as the preferred tool compound for studies aiming to maximize peripheral SYK inhibition while intentionally limiting drug exposure in the central nervous system [1].

Procurement for Large-Scale Preclinical or Early-Phase Clinical Trial Supply

From a procurement and logistics standpoint, lanraplenib's status as a well-characterized, second-generation molecule with clear, peer-reviewed differentiation points simplifies sourcing decisions. Its defined properties—QD dosing potential and lack of PPI DDI [1]—reduce downstream risks associated with variable exposure or treatment failure in clinical trial participants, making it a more strategically sound investment for large-scale studies compared to first-generation alternatives with known liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanraplenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.